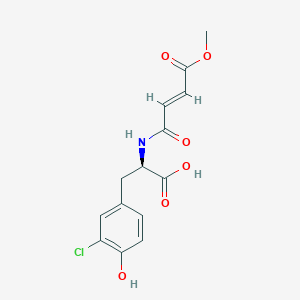

(-)-xylariamide A

Description

Natural products have long been a cornerstone of drug discovery and chemical biology, providing complex and diverse chemical scaffolds that inspire the development of new therapeutic agents. Among the myriad sources of these compounds, fungi stand out as particularly prolific producers of secondary metabolites with a vast range of biological activities.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14ClNO6 |

|---|---|

Molecular Weight |

327.71 g/mol |

IUPAC Name |

(2R)-3-(3-chloro-4-hydroxyphenyl)-2-[[(E)-4-methoxy-4-oxobut-2-enoyl]amino]propanoic acid |

InChI |

InChI=1S/C14H14ClNO6/c1-22-13(19)5-4-12(18)16-10(14(20)21)7-8-2-3-11(17)9(15)6-8/h2-6,10,17H,7H2,1H3,(H,16,18)(H,20,21)/b5-4+/t10-/m1/s1 |

InChI Key |

KCOKHEIACSQLBQ-ORAHPGNNSA-N |

SMILES |

COC(=O)C=CC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O |

Isomeric SMILES |

COC(=O)/C=C/C(=O)N[C@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O |

Canonical SMILES |

COC(=O)C=CC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O |

Synonyms |

CXL 017 CXL-017 CXL017 ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate sHA 14-1 |

Origin of Product |

United States |

Discovery, Isolation, and Origin

Historical Context of Discovery

(-)-Xylariamide A was first reported in 2005 following its isolation from a terrestrial microfungus. acs.orgnih.gov The discovery was part of a research initiative focused on identifying new bioactive metabolites from microfungi associated with Australian endemic plants. acs.org Initial investigations determined the gross structure of the compound through a combination of spectroscopic and spectrometric techniques, including 1D and 2D NMR, UV, IR, and MS data. acs.orgnih.govresearchgate.net

Confirmation of its complete structure and absolute stereochemistry was a critical step. This was achieved not by analyzing the natural product directly, but through the total synthesis of its enantiomer, (+)-xylariamide A. acs.org A comparison of the optical rotation of the natural isolate with the synthetic enantiomer confirmed that the natural product contained a 3-chloro-D-tyrosine moiety. acs.orgnih.gov This discovery highlighted a rare instance of a chlorinated fungal metabolite incorporating the 3-chloro-4-hydroxyl phenyl subunit. acs.org

Table 1: Key Data on the Discovery of this compound

| Attribute | Description | Source(s) |

|---|---|---|

| Year of Discovery | 2005 | acs.orgnih.gov |

| Method of Structure Elucidation | 1D & 2D NMR, UV, IR, MS data | acs.orgnih.govresearchgate.net |

| Method of Stereochemistry Confirmation | Total synthesis of its enantiomer, (+)-xylariamide A | acs.org |

| Key Structural Feature | Contains a 3-chloro-D-tyrosine subunit | acs.orgnih.gov |

Isolation from Fungal Sources

The origin of this compound is traced back to fungi, specifically from the genus Xylaria. nih.govmdpi.com Members of the Xylaria genus are known for producing a wide array of structurally diverse and biologically active secondary metabolites. nih.govmdpi.com

The specific fungal strain that produces this compound was isolated as an endophyte from the Australian rainforest tree, Glochidion ferdinandi. acs.orgnih.govusq.edu.au The fungus, identified as Xylaria sp. (strain FRR 5657), was found living on the outer bark of the plant. acs.orgnih.govmdpi.com This particular strain had previously yielded other novel compounds, including new xanthones and 3-chloro-4-hydroxyphenylacetamide, before the isolation of this compound was reported. acs.org

The producing organism, Xylaria sp., is characterized as a terrestrial microfungus. acs.orgnih.govresearchgate.net Fungi from terrestrial environments are a significant source of novel chemical compounds, including organohalogens. acs.org While marine environments are the largest source of such halogenated compounds, terrestrial fungi are also recognized producers. acs.org The isolation of this compound from a terrestrial source underscores the metabolic potential of these microorganisms. acs.org

Isolation from Xylaria sp. (e.g., from Glochidion ferdinandi)

Cultivation and Fermentation Methodologies for Metabolite Production

To produce this compound for study, the Xylaria sp. fungus was cultivated using a solid-state fermentation method. acs.org The fungus was grown on damp white rice under static conditions. acs.org This technique is a common approach for encouraging secondary metabolite production in fungi. While other methods like submerged liquid fermentation in malt (B15192052) extract broth are used for other Xylaria species, solid-state fermentation was the documented method for obtaining this compound. acs.orgelsevier.es

Following the fermentation period, the metabolite was extracted and purified. The culture was extracted with ethyl acetate (B1210297) (EtOAc). acs.org The resulting crude extract underwent a multi-step purification process involving column chromatography. acs.org An initial separation was performed using C18 flash column chromatography. acs.org Further purification of the relevant fractions was achieved through successive rounds of preparative high-performance liquid chromatography (HPLC), first on a C18 column and then on a phenyl column, to yield the pure compound. acs.org The isolation process yielded only a small quantity of the natural product (0.9 mg) from the large-scale fermentation, which prompted its total synthesis to obtain more material for further study. acs.orgusq.edu.au

Table 2: Chromatographic Purification Steps for this compound

| Step | Column Type | Elution/Gradient | Result | Source(s) |

|---|---|---|---|---|

| 1 | C18 Flash Column | Stepwise gradient from 100% H₂O to 100% CH₃OH | Initial separation of crude extract | acs.org |

| 2 | C18 Preparative HPLC | Linear gradient from 100% H₂O to 50% CH₃OH/50% H₂O | Further purification of the 20% CH₃OH fraction | acs.org |

| 3 | Phenyl Preparative HPLC | Linear gradient from 100% aqueous TFA (1.0%) to 100% CH₃OH | Yielded pure this compound | acs.org |

Structural Elucidation and Stereochemical Assignment

Spectroscopic Techniques in Structural Determination

The initial determination of the gross structure of (-)-xylariamide A was accomplished through the integrated interpretation of data from several spectroscopic methods. acs.orgnih.gov These techniques provided crucial information about the molecular framework, functional groups, and connectivity of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1D and 2D NMR)

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in piecing together the carbon-hydrogen framework of this compound. acs.orgnih.gov The ¹H NMR spectrum revealed the presence of specific proton environments, while the ¹³C NMR spectrum identified the number and types of carbon atoms. acs.orgusq.edu.au

Detailed analysis of 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), established the connectivity between adjacent protons and across several bonds, respectively. nih.gov These experiments were crucial in assembling the fragments of the molecule, including the identification of a 3-chloro-4-hydroxyphenyl system. acs.org The NMR data for this aromatic portion of the molecule showed only minor differences when compared to previously isolated fungal metabolites like 3-chloro-4-hydroxyphenylacetic acid and 3-chloro-4-hydroxyphenylacetamide. acs.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 127.3 | |

| 2, 6 | 129.9 | |

| 3, 5 | 115.0 | |

| 4 | 155.9 | |

| 7 | 35.9 | |

| 8 | 54.1 | |

| 9 | 172.5 | 9.0 (brs) |

| 10 | 162.6 | |

| 11 | 137.1 | |

| 12 | 128.5 | |

| 13 | 165.4 | |

| 13-OCH3 | 51.9 |

Data sourced from studies conducted in DMSO-d6. usq.edu.au

Mass Spectrometry (MS) in Molecular Formula Determination

Mass spectrometry (MS) was critical in establishing the molecular formula of this compound. acs.orgnih.gov Low-resolution electrospray ionization mass spectrometry (LRESIMS) provided initial evidence for the molecular weight and fragmentation patterns. acs.org Notably, the observation of a fragment ion corresponding to [M - 45]⁻ in the negative ion mode LRESIMS data suggested the presence of a carboxylic acid group. acs.org

High-resolution electrospray ionization mass spectrometry (HRESIMS) afforded the precise molecular mass, allowing for the determination of the elemental composition. The HRESIMS data for the deprotonated molecule [M-H]⁻ was found to be m/z 292.08401, which corresponds to the molecular formula C₁₄H₁₄NO₆. usq.edu.au

Ultraviolet-Visible (UV) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV) and Infrared (IR) spectroscopy provided further confirmation of the functional groups present in this compound. acs.orgnih.gov The UV spectrum indicated the presence of a chromophore, consistent with the aromatic ring system. acs.org IR spectroscopy revealed characteristic absorption bands for various functional groups, including hydroxyl (OH), carbonyl (C=O) of a lactone, and carbon-carbon double bonds (C=C). nih.gov Specifically, IR absorptions at 3395 cm⁻¹ (OH), 1732 cm⁻¹ (lactone), and 1660 cm⁻¹ (C=C) were observed. nih.gov

Absolute Stereochemistry Determination Methodologies

While spectroscopic methods revealed the connectivity of atoms in this compound, they could not definitively establish its absolute stereochemistry. acs.org The determination of the three-dimensional arrangement of atoms at the chiral center was achieved through a combination of chemical synthesis and comparison of optical properties. acs.orgmedkoo.com

Chiral Synthesis and Optical Rotation Comparison

The absolute stereochemistry of this compound was unequivocally determined through the total synthesis of its enantiomer, (+)-xylariamide A. acs.orgresearchgate.net This synthetic route involved the coupling of 3-chloro-L-tyrosine with (E)-but-2-enedioic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester. acs.orgnih.gov

The synthesized (+)-xylariamide A was then compared to the natural this compound using optical rotation measurements. acs.orgwikipedia.org The specific rotation of the natural product was found to be opposite in sign to that of the synthetic enantiomer. acs.org This comparison confirmed that the natural product, this compound, contains a 3-chloro-D-tyrosine moiety, thus establishing its absolute configuration. acs.orgnih.gov

Advanced Spectroscopic and Computational Methods for Stereochemical Analysis

In addition to chiral synthesis, advanced computational methods are often employed to predict and confirm stereochemical assignments. While the primary determination for this compound relied on synthesis and optical rotation, computational approaches such as gauge-independent atomic orbital (GIAO) NMR calculations and electronic circular dichroism (ECD) calculations are powerful tools for correlating calculated and experimental spectroscopic data to determine absolute configuration in other complex molecules. mdpi.com These methods provide a theoretical basis for the observed spectroscopic properties and can be particularly useful when synthetic routes are challenging.

Biosynthetic Investigations

Proposed Biosynthetic Precursors

The molecular architecture of (-)-xylariamide A strongly suggests a biosynthetic pathway that combines an amino acid with a dicarboxylic acid. Research, primarily through structural elucidation and total synthesis, has identified 3-chloro-D-tyrosine and derivatives of fumaric acid as the key building blocks. acs.orgnih.gov

Initial studies confirmed the gross structure through various spectroscopic methods (NMR, UV, IR, and MS). acs.orgnih.gov The absolute stereochemistry was determined by synthesizing its enantiomer, (+)-xylariamide A. acs.orgnih.gov This synthesis was achieved by coupling 3-chloro-L-tyrosine with (E)-but-2-enedioic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester, a derivative of fumaric acid. acs.orgnih.gov A comparison of the optical rotation of the natural product with the synthesized enantiomer confirmed that this compound incorporates 3-chloro-D-tyrosine. acs.orgnih.gov

Further synthetic efforts aimed at producing the natural product itself also support this precursor model. One reported synthesis of this compound started with D-tyrosine, which was coupled with an activated fumaric acid derivative. uq.edu.auusq.edu.au The final step involved a regioselective chlorination to yield the target molecule. uq.edu.auusq.edu.au The use of these specific starting materials in successful syntheses provides strong evidence for their role as natural precursors. uq.edu.auusq.edu.au Fumaric acid has been identified as a building block in other bioactive fungal peptides, such as the sorbicillactones and the thrombin inhibitor Ro09-1679, lending further credence to its role in the biosynthesis of xylariamide A. researchgate.netnih.govnih.gov

Table 1: Proposed Precursors and Related Synthetic Compounds

| Compound Name | Role/Significance |

|---|---|

| 3-chloro-D-tyrosine | Proposed natural precursor amino acid. acs.orgnih.gov |

| Fumaric acid | Proposed natural precursor dicarboxylic acid. researchgate.netnih.govnih.gov |

| D-tyrosine | Starting material in a total synthesis of this compound. uq.edu.auusq.edu.au |

| 3-chloro-L-tyrosine | Starting material used to synthesize the enantiomer, (+)-xylariamide A. acs.orgnih.gov |

| (E)-but-2-enedioic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester | Activated fumaric acid derivative used in synthesis. acs.orgnih.gov |

| (-)-dechloroxylariamide A | The unchlorinated analogue of this compound, a synthetic intermediate. uq.edu.auusq.edu.au |

Enzymatic Mechanisms in Secondary Metabolite Biosynthesis

While the specific enzymes from Xylaria sp. responsible for producing this compound have not been fully characterized, the biosynthesis is hypothesized to be mediated by a nonribosomal peptide synthetase (NRPS). nih.govnih.gov This class of enzymes is common in fungi for synthesizing peptide-based secondary metabolites. nih.gov

NRPS enzymes function as large, modular protein complexes. nih.gov In the context of this compound, a bimodular NRPS is likely involved. nih.govnih.gov The biosynthesis would proceed through the following key domains:

Adenylation (A) Domain: This domain selects and activates the specific precursor molecules (fumaric acid and D-tyrosine) by converting them into their respective adenylates using ATP. nih.gov Studies on analogous fungal enzymes, such as FtpA and SidE in Aspergillus fumigatus, have shown that one A domain specifically recognizes and activates fumaric acid, while a second A domain activates an amino acid like tyrosine. nih.govnih.gov

Thiolation (T) Domain: Also known as a peptidyl carrier protein (PCP), this domain has a phosphopantetheinyl arm that covalently binds the activated precursor from the A domain. nih.gov

Condensation (C) Domain: This domain catalyzes the formation of the amide bond between the two precursors tethered to their respective T domains. nih.gov

Table 2: Key Enzymatic Domains in Proposed Biosynthesis

| Domain | Abbreviation | Proposed Function in this compound Biosynthesis |

|---|---|---|

| Adenylation Domain | A | Selects and activates fumaric acid and D-tyrosine. nih.govnih.gov |

| Thiolation Domain | T | Covalently binds the activated precursors. nih.gov |

| Condensation Domain | C | Catalyzes amide bond formation between the two precursors. nih.gov |

Genetic Engineering Approaches for Pathway Elucidation and Optimization

Genetic engineering provides powerful tools for identifying and characterizing biosynthetic pathways that are difficult to study through traditional biochemical methods. genome.gov For this compound, whose biosynthetic gene cluster in Xylaria sp. remains unknown, these approaches are particularly relevant. nih.gov

A key strategy is the identification and activation of silent biosynthetic gene clusters. nih.gov Fungal genomes often contain numerous NRPS-encoding gene clusters that are not expressed under standard laboratory conditions. nih.gov A successful approach, demonstrated in Aspergillus fumigatus for identifying the products of the ftpA gene, involves placing the gene or its specific transcription factor under the control of an inducible promoter. nih.govresearchgate.net This forces the expression of the gene cluster, leading to the production of the corresponding metabolite, which can then be identified using analytical techniques like LC-MS. nih.gov

This method could be applied to Xylaria sp. to elucidate the this compound pathway. By sequencing the genome of the producing organism, researchers can identify putative NRPS gene clusters. Genetic engineering could then be used to systematically activate these clusters to find the one responsible for synthesizing the compound. mdpi.com Once the cluster is identified, further genetic manipulation, such as gene knockouts, can be used to confirm the function of each gene (the NRPS, halogenase, methyltransferase, etc.) in the pathway. This knowledge could ultimately be used to optimize the production of this compound by overexpressing key genes or engineering the pathway into a more tractable host organism. mdpi.com

Chemical Synthesis Strategies

Total Synthesis of (+)-Xylariamide A (Enantiomer)

The first total synthesis of a xylariamide A stereoisomer focused on (+)-xylariamide A, the enantiomer of the natural product. This endeavor was crucial in confirming the absolute stereochemistry of the natural isolate. acs.orgnih.gov

Retrosynthetic Analysis

The retrosynthetic strategy for (+)-xylariamide A identifies two key building blocks. The target molecule is disconnected at the amide bond, revealing 3-chloro-L-tyrosine and a derivative of (E)-but-2-enedioic acid. This approach simplifies the complex target into more readily available or synthesizable precursors. The plan relies on a reliable amide bond formation to couple these two fragments.

Key Synthetic Steps and Methodologies

A pivotal step in the synthesis of (+)-xylariamide A is the amide bond formation between 3-chloro-L-tyrosine and an activated form of fumaric acid monomethyl ester. acs.orgnih.gov The synthesis commences with the hydrolysis of dimethyl fumarate (B1241708) using lithium hydroxide (B78521) to yield monomethyl fumarate. researchgate.net This is then activated with N-hydroxysuccinimide and a coupling agent to form (E)-but-2-enedioic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester. acs.org

The key coupling reaction is then carried out between this activated ester and 3-chloro-L-tyrosine in dry dimethylformamide (DMF). acs.org This reaction is facilitated by the use of N,O-bis(trimethylsilyl)acetamide (BSA). acs.orgnih.gov BSA acts as a silylating agent, which is crucial for promoting the amide bond formation, leading to the desired (+)-xylariamide A in a 48% yield. acs.org The reaction is heated to 55 °C to ensure completion. acs.org

Stereocontrolled Approaches

The stereochemistry of the final product was controlled through the use of a specific chiral starting material. The synthesis utilized the commercially available enantiomer, 3-chloro-L-tyrosine. acs.orgnih.gov By starting with the L-enantiomer of the amino acid, the resulting xylariamide A product, (+)-xylariamide A, was formed with a defined stereocenter. acs.org The optical rotation of the synthetic (+)-xylariamide A was found to be equal and opposite to that of the natural product, which confirmed that the natural (-)-xylariamide A incorporates the D-enantiomer of 3-chloro-tyrosine. acs.orgnih.gov

Total Synthesis of this compound (Natural Product)

Following the successful synthesis of the enantiomer, efforts were directed towards the total synthesis of the natural product, this compound, itself. A primary motivation for this was the limited quantity of the natural product isolated from the fungal source, which hampered more extensive biological testing. usq.edu.au

Synthetic Routes and Conditions

The synthesis of the natural this compound employed a strategy analogous to that used for its enantiomer, but with a key difference in the starting material and a final chlorination step. usq.edu.auuq.edu.au The synthesis began with D-tyrosine, the enantiomer of the amino acid used previously. usq.edu.au This was coupled with (E)-but-2-enedioic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester using N,O-bis(trimethylsilyl)acetamide (BSA) to produce the dechloro-precursor, (-)-dechloroxylariamide A. usq.edu.auuq.edu.au

The final and crucial step was the regioselective monochlorination of the aromatic ring of the dechloro-precursor. usq.edu.auuq.edu.au This was achieved using a combination of Oxone and potassium chloride (KCl), which effectively introduced the chlorine atom at the desired position to yield the natural product, this compound. usq.edu.auuq.edu.au

Strategies for Material Quantity for Biological Profiling

A significant driver for the total synthesis of this compound was the need to produce sufficient quantities for thorough biological evaluation, as only 0.9 mg was obtained from the initial large-scale fungal fermentation. usq.edu.au The developed synthetic route was designed to be short and efficient to address this material shortage. usq.edu.au By utilizing readily available starting materials and developing a reliable synthetic pathway, researchers were able to produce the quantities of this compound necessary for further bioactivity profiling, including cytotoxic and antimicrobial screening. usq.edu.au

Synthetic Routes to Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is primarily based on the successful total synthesis strategies developed for the natural product and its enantiomer. The core structure of xylariamide A, which consists of a 3-chloro-tyrosine moiety linked to a methylfumaroyl group via an amide bond, offers two main points for structural variation: the amino acid component and the dicarboxylic acid-derived acyl group.

The foundational synthetic route involves the coupling of a protected amino acid with an activated form of a mono-esterified dicarboxylic acid. nih.gov This approach was first demonstrated in the synthesis of (+)-xylariamide A, the enantiomer of the natural product. nih.gov

Core Synthetic Approach:

The key reaction is an amide bond formation between a 3-chloro-tyrosine derivative and a fumaric acid monoester. The synthesis of (+)-xylariamide A was achieved by coupling 3-chloro-L-tyrosine with (E)-but-2-enedioic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester, an activated form of fumaric acid monomethyl ester. nih.gov The reaction was facilitated by N,O-bis(trimethylsilyl)acetamide. nih.gov Subsequently, a similar methodology was employed to synthesize the natural this compound, which logically involves the use of 3-chloro-D-tyrosine as the starting amino acid. nih.govresearchgate.net

Table 5.3.1: Key Reactants for the Synthesis of Xylariamide A Enantiomers

| Target Compound | Amino Acid Precursor | Acylating Agent |

|---|---|---|

| (+)-Xylariamide A | 3-chloro-L-tyrosine | (E)-but-2-enedioic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester |

| This compound | 3-chloro-D-tyrosine | (E)-but-2-enedioic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester |

Strategies for Analogue and Derivative Synthesis:

The generation of a library of xylariamide A analogues can be systematically approached by modifying the two principal building blocks. This allows for the exploration of the structure-activity relationship (SAR) by observing how changes in specific parts of the molecule affect its biological profile.

Modification of the Amino Acid Moiety: The 3-chloro-D-tyrosine unit can be replaced with a variety of other natural or synthetic amino acids. This allows for investigation into the importance of the aromatic ring, the chlorine substituent, the phenolic hydroxyl group, and the stereochemistry for biological activity.

Modification of the Acyl Moiety: The methylfumaroyl group can be altered. This includes changing the ester group, modifying the geometry of the double bond (from E to Z), saturating the double bond, or replacing the fumaroyl group entirely with other dicarboxylic acid derivatives.

Table 5.3.2: Conceptual Framework for Analogue Generation

| Point of Variation | Parent Structure Component | Potential Modifications | Resulting Analogue Class |

|---|---|---|---|

| Amino Acid Backbone | 3-chloro-D-tyrosine | Other halogenated tyrosines (e.g., 3-bromo, 3-iodo) Non-halogenated tyrosine Phenylalanine and its derivatives Other aromatic or aliphatic amino acids | Amino acid-modified analogues |

| Acyl Chain | Methylfumaroyl | Esters with different alkyl groups (e.g., ethyl, propyl) Maleic acid derivatives (Z-isomer) Succinic acid derivatives (saturated) Other unsaturated diacid derivatives | Acyl-modified analogues |

Research efforts have focused on creating libraries of compounds based on natural product scaffolds. The development of semi-synthetic natural product analogues is a common strategy to improve potency, selectivity, or pharmacokinetic properties. researchgate.net Following the established synthetic route, new analogues of xylariamide A can be efficiently produced by preparing the necessary N-succinimidoyl esters of various α,β-unsaturated acids and coupling them with the desired amino acid precursors. This modular approach is well-suited for generating a diverse set of derivatives for biological screening and further investigation. researchgate.net

Biological Activities and Mechanistic Studies

In Vitro Cytotoxicity and Antiprotozoal Activities

Brine Shrimp (Artemia salina) Lethality Bioassay as a Screening Tool

The brine shrimp lethality bioassay is a preliminary screening tool used to assess the toxicity of chemical substances. wisdomlib.orgnih.govresearchgate.net This method is considered a useful precursor to more specific and complex bioassays. jyoungpharm.org The assay's primary advantage lies in its simplicity, speed (results within 24 hours), and low cost. jyoungpharm.orgnih.gov It is frequently employed for the general toxicity screening of natural products. researchgate.net The test evaluates the lethality of compounds against brine shrimp nauplii (Artemia salina). nih.govresearchgate.net A substance's toxicity is determined by observing the mortality rate of the shrimp larvae after exposure to it. wisdomlib.orgnih.gov

In the case of (-)-xylariamide A, a new fungal metabolite isolated from a Xylaria species, this bioassay was utilized to evaluate its cytotoxic potential. researchgate.netusq.edu.au The natural form of this compound demonstrated toxicity in the brine shrimp lethality assay. researchgate.net Specifically, at a concentration of 20 µg/mL, no lethality was observed, but at 200 µg/mL, a 71% lethality rate was recorded. researchgate.net In contrast, its synthetic enantiomer, (+)-xylariamide A, did not show any activity in this assay. usq.edu.au This initial finding of bioactivity in the natural product prompted further investigation, although the small amount isolated (0.9 mg) initially limited more extensive biological profiling. usq.edu.au

| Compound | Concentration (µg/mL) | Lethality (%) | Source |

|---|---|---|---|

| This compound (Natural) | 20 | 0 | researchgate.net |

| This compound (Natural) | 200 | 71 | researchgate.net |

| (+)-Xylariamide A (Synthetic) | Not specified | Inactive | usq.edu.au |

Screening against Kinetoplastid Parasites (e.g., Leishmania donovani, Trypanosoma brucei brucei, Trypanosoma cruzi)

Kinetoplastid parasites are responsible for several significant human diseases, including leishmaniasis, human African trypanosomiasis (sleeping sickness), and Chagas disease. nih.gov There is a pressing need for new treatments for these neglected tropical diseases due to the limitations and toxicity of current therapies. nih.gov

As part of a broader screening of a natural product-based library against kinetoplastid parasites, this compound was evaluated for its activity against Leishmania donovani, Trypanosoma brucei brucei, and Trypanosoma cruzi. researchgate.netnih.gov The screening aimed to identify compounds with improved efficacy and selectivity that could serve as starting points for drug discovery. nih.gov However, in these phenotypic assays, this compound did not show significant activity against these parasites at a concentration of 10 µM. researchgate.net

Assessment in Human Carcinoma Cell Lines (lack of cytotoxic activity reported for synthetic forms)

The cytotoxic effects of synthetic this compound and its enantiomer, (+)-xylariamide A, have been evaluated against a panel of human cancer cell lines. usq.edu.au These studies are crucial for determining the potential of a compound as an anticancer agent. transresurology.comrsc.org

Synthetic this compound, along with (+)-xylariamide A and the related compound (-)-dechloroxylariamide A, were tested for cytotoxicity against three human cancer cell lines: MCF-7 (breast), H460 (non-small cell lung), and SF268 (central nervous system). usq.edu.au The results indicated that none of these compounds exhibited cytotoxic activity after 72 hours of exposure, even at concentrations of 5 and 50 µg/mL. usq.edu.au This lack of cytotoxicity in synthetic forms stands in contrast to the toxicity observed with the natural isolate in the brine shrimp assay. researchgate.netusq.edu.au

| Compound | Cell Line | Concentration (µg/mL) | Result (after 72h) | Source |

|---|---|---|---|---|

| This compound (Synthetic) | MCF-7 (Breast) | 5 and 50 | No cytotoxicity | usq.edu.au |

| This compound (Synthetic) | H460 (Non-small cell lung) | 5 and 50 | No cytotoxicity | usq.edu.au |

| This compound (Synthetic) | SF268 (CNS) | 5 and 50 | No cytotoxicity | usq.edu.au |

| (+)-Xylariamide A (Synthetic) | MCF-7 (Breast) | 5 and 50 | No cytotoxicity | usq.edu.au |

| (+)-Xylariamide A (Synthetic) | H460 (Non-small cell lung) | 5 and 50 | No cytotoxicity | usq.edu.au |

| (+)-Xylariamide A (Synthetic) | SF268 (CNS) | 5 and 50 | No cytotoxicity | usq.edu.au |

| (-)-Dechloroxylariamide A | MCF-7 (Breast) | 5 and 50 | No cytotoxicity | usq.edu.au |

| (-)-Dechloroxylariamide A | H460 (Non-small cell lung) | 5 and 50 | No cytotoxicity | usq.edu.au |

| (-)-Dechloroxylariamide A | SF268 (CNS) | 5 and 50 | No cytotoxicity | usq.edu.au |

Antimicrobial Properties

Antibacterial Activity Assessments (lack of activity reported for synthetic forms)

The antimicrobial properties of synthetic this compound and its related compounds were assessed to determine their potential as antibacterial agents. usq.edu.aumdpi.com The search for new antibacterial compounds is critical due to the rise of antibiotic-resistant bacteria. llnl.gov

The synthetic forms of this compound, (+)-xylariamide A, and (-)-dechloroxylariamide A were evaluated for their ability to inhibit microbial growth using a broth microdilution assay. usq.edu.au The compounds were tested in a double dilution series ranging from 500 µg/mL down to 1.0 µg/mL. usq.edu.au The results showed no inhibition of microbial growth at any of the tested concentrations after 20 hours of incubation. usq.edu.au This indicates a lack of antibacterial activity for the synthetic versions of these compounds under the tested conditions. usq.edu.au

Antifungal Activity Assessments (lack of activity reported for synthetic forms)

In addition to antibacterial testing, the antifungal potential of synthetic this compound and its analogues was investigated. usq.edu.aunih.govfrontiersin.org Fungal infections pose a significant challenge, necessitating the discovery of new and effective antifungal agents. nih.gov

Using the same broth microdilution assay, synthetic this compound, (+)-xylariamide A, and (-)-dechloroxylariamide A were screened for antifungal activity. usq.edu.au Similar to the antibacterial assessments, no inhibition of fungal growth was observed at concentrations ranging from 500 µg/mL to 1.0 µg/mL after a 20-hour period. usq.edu.au Therefore, the synthetic forms of these compounds were concluded to be inactive as antifungal agents in this assay. usq.edu.auuq.edu.au

Enzyme Inhibition Studies

The natural product this compound has been identified as an inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes. nii.ac.inresearchgate.net The investigation into its inhibitory activity is part of a broader effort to discover novel CA inhibitors from natural sources, which may offer different selectivity profiles compared to classical sulfonamide inhibitors. mdpi.comtandfonline.com

This compound has been evaluated against a panel of human (h) carbonic anhydrase isoforms. Research has confirmed it as a micromolar inhibitor of the widespread cytosolic isoform hCA II, with a reported inhibition constant (Kᵢ) of 8.0 µM. researchgate.net This positions it as a moderately potent inhibitor for this specific isoform.

Studies have screened diverse libraries of natural phenols, including this compound and its enantiomer, against various CA isoforms. mdpi.com However, a complete inhibition profile detailing the specific Kᵢ values for this compound against other key isoforms such as the cytosolic hCA I and hCA III, the membrane-bound hCA IV and hCA XII, and the cytosolic hCA XIII is not fully detailed in the reviewed literature. The primary focus of published data has been on its interaction with hCA II, for which extensive structural information is available.

Table 1: Inhibition Profile of this compound against Human Carbonic Anhydrase (hCA) Isoforms This table is interactive. You can sort and filter the data.

| Isoform | Common Location | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| hCA I | Cytosolic | Data Not Available | |

| hCA II | Cytosolic | 8.0 µM | researchgate.net |

| hCA III | Cytosolic | Data Not Available | |

| hCA IV | Membrane-bound | Data Not Available | |

| hCA XII | Membrane-bound | Data Not Available | |

| hCA XIII | Cytosolic | Data Not Available |

Proposed Mechanisms of Action at the Molecular and Cellular Level

The mechanism by which this compound inhibits carbonic anhydrase is distinct from the classical mechanism of sulfonamide drugs, which coordinate directly to the zinc ion in the enzyme's active site. tandfonline.comtandfonline.com Instead, this compound functions by anchoring to the zinc-bound water molecule (or hydroxide (B78521) ion), a mode of inhibition shared by other phenolic compounds. researchgate.nettandfonline.com

X-ray crystallographic studies of the human carbonic anhydrase II in complex with xylariamide A (PDB code: 3P4V) have provided a detailed view of its binding at the molecular level. nii.ac.inresearchgate.net These studies reveal that the inhibitor does not interact with the catalytic zinc ion via its phenolic hydroxyl group. Instead, the key interaction involves the carbonyl oxygen of the compound's ester moiety. nii.ac.inresearchgate.net

This carbonyl oxygen forms a crucial hydrogen bond with the zinc-coordinated water molecule, effectively displacing it and disrupting the catalytic cycle. researchgate.net Furthermore, this same carbonyl oxygen establishes a second hydrogen bond with the amide group of the "gate-keeping" residue, Threonine 199 (Thr199). nii.ac.in This dual interaction firmly anchors the inhibitor within the active site, preventing the substrate (carbon dioxide) from accessing the zinc hydroxide nucleophile required for its hydration. The aromatic ring of the inhibitor settles into a hydrophobic pocket within the active site, further stabilizing the enzyme-inhibitor complex. proteopedia.org

This mechanism, which circumvents direct binding to the zinc ion, is a significant area of research for developing more selective CA inhibitors that may avoid the side effects associated with broad-spectrum sulfonamides. mdpi.com

Structure Activity Relationship Sar Studies

Impact of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of xylariamide A. This is most evident in the differential toxicity observed between its naturally occurring form, (-)-xylariamide A, and its synthetic enantiomer, (+)-xylariamide A.

In a brine shrimp lethality assay, only the natural this compound demonstrated toxicity. researchgate.net Its enantiomer, (+)-xylariamide A, which was synthesized to confirm the structure and absolute stereochemistry of the natural product, was found to be non-toxic in the same assay. researchgate.net The key structural difference lies in the chiral center of the amino acid precursor. The natural, active form incorporates 3-chloro-D-tyrosine, while the inactive synthetic enantiomer is derived from 3-chloro-L-tyrosine. researchgate.net This stark difference in activity underscores the high degree of stereospecificity required for the biological interactions of xylariamide A. The precise spatial orientation of the molecule is crucial for its ability to bind to its biological target and elicit a toxic response in brine shrimp. researchgate.netresearchgate.net This phenomenon, where enantiomers of a chiral compound exhibit different biological activities, is common among natural products and pharmaceuticals, as biological systems like receptors and enzymes are themselves chiral. savemyexams.comd-nb.info

Table 1: Brine Shrimp Lethality of Xylariamide A Enantiomers

| Compound | Amino Acid Precursor | Brine Shrimp Toxicity |

|---|---|---|

| This compound | 3-chloro-D-tyrosine | Toxic researchgate.net |

Influence of Functional Groups and Structural Motifs on Bioactivity

Beyond stereochemistry, specific functional groups and structural motifs within this compound are essential for its biological effects, including its inhibitory action against carbonic anhydrase (CA). Key features include the chlorinated phenyl ring and the Michael acceptor system within the fumaric acid amide portion of the molecule.

The 3-chloro-4-hydroxyphenyl motif is a recurring feature in a number of bioactive natural products. researchgate.net In this compound, the presence of the chlorine atom on the tyrosine-derived ring is thought to play a significant role in its bioactivity. While detailed studies on the precise contribution of chlorination to the activity of xylariamide A itself are limited, the modification of aromatic rings through halogenation is a known strategy in medicinal chemistry to modulate the electronic properties and binding interactions of a molecule. nih.gov

Furthermore, the fumaric acid amide structure creates a conjugated system that acts as a Michael acceptor. This electrophilic site is reactive towards nucleophiles, such as the cysteine residues found in the active sites of some enzymes. This reactivity is a plausible mechanism for the inhibition of certain enzymes. For instance, the inhibition of carbonic anhydrase by this compound is likely influenced by this Michael ester. griffith.edu.au While many known carbonic anhydrase inhibitors contain a zinc-binding group like a primary sulfonamide, natural products can inhibit these enzymes through alternative mechanisms. griffith.edu.auresearchgate.net The Michael acceptor in this compound could potentially engage in covalent or non-covalent interactions within the enzyme's active site, leading to its inhibition.

Comparative SAR with Related Natural Products and Synthetic Analogues

Comparing the structure and activity of this compound with related natural products and synthetic analogues provides a broader context for understanding its SAR. The core structure of xylariamide A is an N-acylated amino acid, a common scaffold in fungal metabolites. asm.org

For example, coniothyriomycin (B1234883), another fungal metabolite, shares structural similarities with xylariamide A, including an imide structure derived from an unsaturated dicarboxylic acid. SAR studies on coniothyriomycin analogues have shown that modifications to the fumaric ester part, such as hydrogenation, can diminish antifungal activity. researchgate.net This suggests that the rigidity and electronic nature of the double bond, which is also present in xylariamide A, are important for bioactivity.

Synthetic analogues based on the 3-chloro-4-hydroxyphenylacetic acid scaffold, a substructure related to the tyrosine portion of xylariamide A, have been created to explore a wider range of biological activities. researchgate.net These studies help to delineate which parts of the molecule are essential for a particular effect and which can be modified to enhance potency or alter selectivity. By systematically altering different components of the xylariamide A structure—such as the amino acid residue, the degree of substitution on the phenyl ring, or the nature of the acyl group—researchers can map the structural requirements for its various biological activities. researchgate.net This comparative approach is fundamental to medicinal chemistry for the development of new therapeutic agents based on natural product leads. spu.edu.sy

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (+)-Xylariamide A |

| 3-chloro-D-tyrosine |

| 3-chloro-L-tyrosine |

| Coniothyriomycin |

Design, Synthesis, and Evaluation of Analogues and Derivatives

Rational Design Principles for Xylariamide A Analogues

The rational design of analogues for a natural product like (-)-xylariamide A is guided by several key principles aimed at systematically exploring its chemical space. gardp.org A primary strategy involves identifying and utilizing the core scaffold of the natural product to generate a library of related compounds. acs.org The design process for this compound analogues is heavily influenced by the presence of the 3-chloro-4-hydroxyphenyl motif, which is also found in other bioactive molecules such as coniothyriomycin (B1234883) and cryptophycin (B1240208) 53. acs.orgresearchgate.net This shared structural feature suggests its potential importance for biological activity and makes it a logical anchor point for designing new derivatives.

Medicinal chemists employ structure-activity relationship (SAR) studies to determine which parts of a molecule are essential for its biological effects. gardp.org For this compound, this involves creating derivatives that modify specific parts of the molecule—such as the chlorine substituent, the phenolic hydroxyl group, or the fumaramoyl side chain—and then assessing how these changes impact activity.

Furthermore, the design of new screening libraries based on natural product scaffolds often incorporates principles of "drug-likeness," such as Lipinski's "rule of five." acs.org This approach aims to create novel molecules with physicochemical properties (e.g., molecular weight, lipophilicity, hydrogen bonding capacity) that are favorable for absorption, distribution, metabolism, and excretion (ADME) in a biological system. acs.org By synthesizing analogues that adhere to these principles, researchers can increase the likelihood of discovering compounds with potential therapeutic value.

Synthetic Methodologies for Novel Derivatives (e.g., (-)-dechloroxylariamide A)

The synthesis of this compound and its derivatives provides the necessary material for extensive biological testing, which is often impossible with the minute quantities obtained from natural sources. usq.edu.au Synthetic methodologies have been developed not only to confirm the structure of the natural product but also to produce novel analogues like (-)-dechloroxylariamide A.

The first synthesis of this compound also yielded its dechlorinated analogue. usq.edu.au The key steps are outlined below:

Coupling: The synthesis begins with the coupling of D-tyrosine with (E)-but-2-enedioic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester. This reaction is induced by N,O-bis(trimethylsilyl)acetamide and results in the formation of (-)-dechloroxylariamide A. usq.edu.au

Chlorination: The resulting (-)-dechloroxylariamide A is then subjected to a monochlorination reaction using Oxone and potassium chloride (KCl) to install the chlorine atom on the tyrosine ring, yielding synthetic this compound. usq.edu.au

A similar strategy, but starting with 3-chloro-L-tyrosine, was used to produce the unnatural enantiomer, (+)-xylariamide A, which was instrumental in confirming the absolute stereochemistry of the natural product. nih.gov

More general synthetic methodologies for creating libraries of derivatives based on the shared 3-chloro-4-hydroxyphenylacetic acid scaffold have also been explored. These methods are well-suited for generating a diverse set of amides for biological screening. acs.orgacs.org Two common approaches include:

EDCI Coupling: Using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to facilitate amide bond formation between the carboxylic acid scaffold and various amines. acs.org

Direct Aminolysis: A simpler, solvent-free method that involves the direct reaction of a methyl ester derivative of the scaffold with primary amines. Although sometimes resulting in lower yields than EDCI coupling, this method avoids the need for coupling reagents and complex workup procedures, making it suitable for combinatorial chemistry. acs.orgacs.org

Table 1: Synthetic Methodologies for this compound Derivatives

| Derivative | Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|---|

| (-)-dechloroxylariamide A | D-tyrosine, (E)-but-2-enedioic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester | N,O-bis(trimethylsilyl)acetamide | usq.edu.au |

| This compound | (-)-dechloroxylariamide A | Oxone, KCl | usq.edu.au |

| (+)-xylariamide A | 3-chloro-L-tyrosine, (E)-but-2-enedioic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester | N,O-bis(trimethylsilyl)acetamide | nih.gov |

| Amide Library from Scaffold | Methyl (3-chloro-4-hydroxyphenyl)acetate, Primary amines | Direct aminolysis (solvent-free) or EDCI coupling | acs.orgacs.org |

Biological Profiling of Modified Structures

Once synthesized, this compound and its analogues undergo biological profiling to evaluate their activities across various assays. This screening is essential for uncovering any potential therapeutic applications and for building a comprehensive structure-activity relationship profile.

Initial biological testing of synthetic this compound, its enantiomer (+)-xylariamide A, and the derivative (-)-dechloroxylariamide A showed no significant cytotoxic activity against a panel of human tumor cell lines, nor did they exhibit antimicrobial activity. usq.edu.au However, in a brine shrimp lethality assay, only the natural product this compound displayed toxicity, while its enantiomer, (+)-xylariamide A, was inactive, indicating stereospecificity for this particular activity. nih.gov

Further screening of this compound and (+)-xylariamide A was conducted against various isoforms of the enzyme carbonic anhydrase (CA). griffith.edu.au These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic potential. The compounds were tested against off-target human cytosolic isoforms (hCA I and II) and mitochondrial isozymes (hCA VA and VB), the latter being potential targets for anti-obesity agents. griffith.edu.au

A broader screening campaign was performed on a 20-membered amide library derived from the related 3-chloro-4-hydroxyphenylacetic acid scaffold. acs.orgacs.org The entire library was evaluated for cytotoxicity against the LNCaP human prostate cancer cell line and for antiparasitic activity against Trypanosoma brucei brucei and Plasmodium falciparum. None of the compounds showed significant activity at a concentration of 10 μM. acs.orgacs.org However, further investigation into the library's effect on cancer cell metabolism revealed that the fluorobenzyl analogues significantly reduced the levels of cellular phospholipids (B1166683) and neutral lipids in PC-3 and LNCaP prostate cancer cells. acs.orgacs.org Notably, the position of the fluorine atom on the benzyl (B1604629) ring was important for this activity. acs.org

Table 2: Biological Activity of this compound and Its Derivatives

| Compound(s) | Assay | Result | Reference |

|---|---|---|---|

| This compound, (+)-xylariamide A, (-)-dechloroxylariamide A | Cytotoxicity (human tumor cell lines) & Antimicrobial | No activity observed | usq.edu.au |

| This compound | Brine Shrimp Lethality | Toxic | nih.gov |

| (+)-xylariamide A | Brine Shrimp Lethality | Not toxic | nih.gov |

| This compound, (+)-xylariamide A | Carbonic Anhydrase Inhibition (hCA I, II, VA, VB) | Evaluated for inhibition | griffith.edu.au |

| Amide library from 3-chloro-4-hydroxyphenylacetic acid scaffold | Cytotoxicity (LNCaP), Antiparasitic (T. brucei, P. falciparum) | No significant activity at 10 μM | acs.orgacs.org |

| Fluorobenzyl analogues from amide library | Lipid content in prostate cancer cells (PC-3, LNCaP) | Significantly reduced phospholipid and neutral lipid levels | acs.orgacs.org |

Advanced Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity and quantifying (-)-xylariamide A. torontech.comskpharmteco.com This technique separates components within a sample based on their differential interactions with a stationary phase and a mobile phase. shimadzu.eu The resulting chromatogram provides data on the retention time and peak area, which are crucial for identification and quantification, respectively. torontech.com

In the analysis of this compound and related compounds, HPLC is essential for quality control and research. torontech.com The purity of a sample is often determined using the area normalization method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. torontech.comroyed.in A symmetrical peak shape is typically indicative of a pure compound. torontech.com For complex mixtures, HPLC offers reliable separation, and the use of reference standards allows for the precise identification of impurities. torontech.com

Modern HPLC methods, including those compatible with reverse-phase conditions, have expanded the range of molecules that can be analyzed. skpharmteco.com Furthermore, techniques like thin-layer chromatography (TLC) can serve as a preliminary method to assess purity, with a single spot suggesting a high degree of compound purity. researchgate.net

Table 1: Key Parameters in HPLC Analysis of this compound

| Parameter | Description | Significance |

| Retention Time | The time it takes for the analyte to pass through the column. | Used for compound identification by comparison with standards. torontech.com |

| Peak Area | The area under the peak in the chromatogram. | Proportional to the concentration of the compound. torontech.com |

| Peak Purity | Assessed by spectral analysis across the peak (e.g., using a Diode Array Detector). | A consistent spectrum across the peak indicates purity. torontech.comsepscience.com |

| Resolution | The degree of separation between adjacent peaks. | Ensures that impurities are distinguished from the main compound. torontech.com |

Spectroscopic Methods for Structural Confirmation

Beyond the initial elucidation, a suite of advanced spectroscopic methods is employed to provide definitive structural confirmation of this compound. nih.govmdpi.com These techniques probe the molecular structure at various levels, offering complementary information that, when combined, leaves little ambiguity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are pivotal for the detailed structural analysis of complex molecules like this compound. creative-biostructure.com Multidimensional NMR experiments, such as 2D NMR, are used to establish the connectivity and spatial arrangement of atoms within the molecule. numberanalytics.com Techniques like Relaxation Dispersion Experiments can provide insights into molecular motion and conformational dynamics, which are crucial for understanding the molecule's behavior in solution. creative-biostructure.com For complex biological samples, isotope-filtered NMR can selectively observe interactions between labeled and unlabeled molecules. numberanalytics.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of this compound by providing a highly accurate mass measurement. asm.orguwo.ca Techniques such as electrospray ionization (ESI) are commonly used to ionize the molecule for analysis. uwo.ca When coupled with chromatography (LC-MS), it allows for the separation and identification of components in a mixture, providing both retention time and mass-to-charge ratio data. asm.orgcreative-proteomics.com

Infrared (IR) and UV-Vis Spectroscopy: Infrared (IR) spectroscopy provides information about the functional groups present in the molecule, while Ultraviolet-Visible (UV-Vis) spectroscopy reveals details about the electronic transitions. nih.govmdpi.comproquest.com These techniques were integral in the initial determination of the gross structure of this compound. nih.gov

Table 2: Spectroscopic Data for this compound and its Enantiomer

| Technique | This compound (1) | (+)-xylariamide A (2) | Reference |

| UV (MeOH) λmax (log ε) | 204 (4.12), 225 (4.04), 277 (3.41) | 204 (4.13), 225 (4.01), 277 (3.39) | nih.gov |

| IR (film) νmax | 3317, 1721, 1660, 1541, 1494, 1222 cm⁻¹ | 3317, 1721, 1660, 1541, 1494, 1222 cm⁻¹ | nih.gov |

| ¹H NMR (CD₃OD, 500 MHz) | See original publication for detailed shifts | See original publication for detailed shifts | nih.gov |

| ¹³C NMR (CD₃OD, 125 MHz) | See original publication for detailed shifts | See original publication for detailed shifts | nih.gov |

| HRESIMS m/z [M + H]⁺ | 325.0531 (calcd for C₁₄H₁₄ClN₂O₅, 325.0535) | 325.0534 (calcd for C₁₄H₁₄ClN₂O₅, 325.0535) | nih.gov |

Advanced Chiral Analysis Techniques

The chirality of this compound is a defining feature, and advanced chiroptical techniques are essential for confirming its absolute stereochemistry. skpharmteco.com

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comuzh.ch This technique is highly sensitive to the three-dimensional structure of a molecule and can be used to determine its absolute configuration by comparing experimental spectra with those calculated using quantum chemical methods. dh.nrwnih.gov VCD is advantageous as it probes all chemical bonds within the molecule, making it very sensitive to conformational changes. dh.nrw

Electronic Circular Dichroism (ECD): ECD spectroscopy is another powerful tool for stereochemical assignment, measuring the differential absorption of left and right circularly polarized UV light. chiralabsxl.comresearchgate.net The resulting spectrum is a unique fingerprint of a chiral molecule's stereochemistry. chiralabsxl.com The absolute configuration of this compound can be confirmed by comparing its experimental ECD spectrum with that of its synthesized enantiomer, (+)-xylariamide A, which should exhibit a mirror-image spectrum. chiralabsxl.com Computational methods can also be used to predict ECD spectra for comparison with experimental data. nih.govarxiv.org

Chiral Chromatography: In addition to spectroscopic methods, chiral chromatography techniques, such as HPLC with a chiral stationary phase (CSP), can be used to separate enantiomers. chromatographyonline.comjiangnan.edu.cn This method is crucial for determining the enantiomeric purity of a sample. skpharmteco.comchromatographyonline.com Supercritical fluid chromatography (SFC) is another competitive technique for enantioselective separations. chromatographyonline.com

The combination of these advanced analytical methodologies provides a robust framework for the thorough characterization of this compound, ensuring the accuracy of its structural and stereochemical assignment.

Pharmacological and Chemical Biology Research Applications

(-)-Xylariamide A as a Lead Compound for Drug Discovery Research

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better potency, selectivity, or pharmacokinetic parameters. The unique structure and specific bioactivity of this compound make it a subject of interest in drug discovery, particularly in the search for new anti-leishmanial agents and carbonic anhydrase inhibitors.

Anti-leishmanial Research Interest

Leishmaniasis is a parasitic disease for which new therapeutics are urgently needed. semanticscholar.org Natural products are a significant source of novel chemical scaffolds for anti-parasitic drug discovery. researchgate.net this compound was included in the Davis Open Access Natural Product-based (DOANP) library, a collection of compounds from Australian natural sources, which was screened to identify new anti-leishmanial agents. researchgate.net While specific activity data for this compound from these screens is not detailed in the available literature, its inclusion highlights its potential as a candidate for further investigation in this therapeutic area.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. tandfonline.comtandfonline.com These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and even as anti-infective agents against pathogens like Leishmania. tandfonline.comwikipedia.org

Research has identified this compound as a carbonic anhydrase inhibitor. tandfonline.comtandfonline.com X-ray crystallographic studies have elucidated its mechanism of inhibition, which differs from classical inhibitors like sulfonamides. Instead of directly binding to the zinc ion in the enzyme's active site, this compound anchors to the zinc-coordinated water molecule or hydroxide (B78521) ion. tandfonline.comtandfonline.com This interaction is reportedly assured by the compound's ester moiety. tandfonline.com Furthermore, its enantiomer, (+)-xylariamide A, has been specifically described as a probe for mycobacterial and fungal carbonic anhydrases. medchemexpress.com This inhibitory activity against a key enzyme target underscores the potential of the xylariamide scaffold as a starting point for the development of novel therapeutic agents.

Table 1: Bioactivity Data for Xylariamide A Enantiomers

| Compound | Assay | Concentration (µg/mL) | Result (% Lethality) | Source |

|---|---|---|---|---|

| This compound (Natural) | Brine Shrimp Lethality | 20 | 0% | elsevier.esacs.org |

| 200 | 71% | elsevier.esacs.org | ||

| (+)-Xylariamide A (Synthetic) | Brine Shrimp Lethality | 20 | 0% | elsevier.esacs.org |

| 200 | 0% | elsevier.esacs.org |

Application in Chemical Biology as a Research Probe

A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a metabolic pathway, thereby enabling the exploration of its function. nih.govresearchgate.net To be considered a high-quality probe, a compound should ideally be potent, selective, and have a known mechanism of action. nih.gov this compound and its enantiomer possess characteristics that make them valuable as research probes, particularly for studying carbonic anhydrases.

The stereospecificity of xylariamide A's bioactivity, where only the natural (-)-enantiomer showed toxicity in the brine shrimp assay, provides a perfect tool for research. elsevier.esnih.gov The availability of the inactive (+)-enantiomer allows for its use as a negative control in experiments, helping to ensure that any observed biological effect is due to the specific action of the active probe and not due to off-target or non-specific effects. nih.gov

The specific identification of (+)-xylariamide A as a probe for fungal and mycobacterial carbonic anhydrases highlights its utility in this area. medchemexpress.com Its unique binding mechanism, which involves anchoring to the zinc-coordinated water molecule rather than the metal ion itself, allows researchers to investigate alternative inhibition mechanisms of this important enzyme class. tandfonline.comtandfonline.com By studying how xylariamide A interacts with the active site, scientists can gain insights into the structure-function relationships of carbonic anhydrases and potentially design new classes of inhibitors.

Contribution to Understanding Fungal Secondary Metabolism

Secondary metabolites are organic compounds produced by organisms like bacteria, fungi, or plants which are not directly involved in the normal growth, development, or reproduction of the organism. researchgate.netnih.gov The study of these compounds is crucial for understanding the chemical diversity, ecological interactions, and biosynthetic capabilities of their producers. The genus Xylaria is recognized as a prolific source of structurally novel and biologically active secondary metabolites. elsevier.esresearchgate.netnih.gov

The isolation of this compound from a Xylaria species made a significant contribution to the field of fungal natural products chemistry. elsevier.esresearchgate.net Its structure is notable for containing a 3-chloro-D-tyrosine unit, which is a rare feature in natural products. elsevier.esnih.gov The discovery of halogenated metabolites like this compound expands the known chemical space of fungal secondary metabolism and raises questions about the enzymatic machinery responsible for halogenation in these organisms.

The total synthesis of this compound was achieved via a process that involved the late-stage monochlorination of a dechlorinated precursor using oxone and KCl. uq.edu.auusq.edu.au This synthetic strategy may mimic a plausible step in the natural biosynthetic pathway, suggesting the existence of specific halogenase enzymes in Xylaria sp. capable of chlorinating the tyrosine ring. The discovery and characterization of such unique compounds stimulate further research into the genetics and enzymology of fungal biosynthetic pathways, potentially leading to the discovery of new enzymes for biotechnological applications. usq.edu.au

Challenges and Future Research Directions

Addressing Supply Chain Limitations for Natural Product Research

A significant bottleneck in the advancement of natural product research is the challenge of securing a sufficient and sustainable supply of the compound of interest. This issue is exemplified by the case of (-)-xylariamide A. During its initial discovery, only a minute quantity of 0.9 mg was isolated from a large-scale fermentation of the terrestrial microfungus Xylaria sp. usq.edu.au This scarcity severely hampered efforts to conduct comprehensive biological evaluations and to explore its full therapeutic potential. usq.edu.au

To overcome this critical limitation, chemical synthesis provides a viable and essential alternative. The development of a total synthesis for a natural product not only confirms its structure but also provides access to the quantities needed for in-depth bioactivity profiling and further analogue development. usq.edu.au The successful synthesis of this compound represents a crucial step forward, enabling researchers to move beyond the constraints of its natural availability and pursue more extensive pharmacological studies. usq.edu.au This strategy of using total synthesis to circumvent supply issues is a cornerstone of modern natural product drug discovery. researchgate.netmdpi.com

Unveiling Complex Biosynthetic Pathways for Halogenated Metabolites

This compound is a chlorinated metabolite featuring a 3-chloro-D-tyrosine structural unit. nih.govacs.org The biosynthesis of such organohalogen compounds, which are produced by a wide array of organisms including terrestrial and marine fungi, is an area of intense scientific interest. acs.orgnih.gov The enzymatic processes governing the incorporation of halogen atoms into complex molecules are intricate and not fully understood.

While enzymes known as haloperoxidases are capable of catalyzing the formation of carbon-halogen bonds, they often lack the high degree of specificity required for the precise synthesis of complex metabolites. nih.gov It is widely believed that the biosynthesis of specific halogenated compounds like this compound involves novel, highly specific halogenating enzymes that can control both the substrate and the exact position of halogenation. nih.gov The genus Xylaria is a prolific producer of structurally diverse secondary metabolites, including numerous nitrogen-containing and halogenated compounds, making it a prime subject for biosynthetic investigations. mdpi.comnih.gov A key future challenge is to identify and characterize the specific enzymatic machinery responsible for the chlorination step in the formation of this compound, which would provide valuable insights into the broader field of halogenated natural product biosynthesis.

Advanced Mechanistic Elucidation of Biological Activities

The initial biological assessment of this compound yielded intriguing but ultimately ambiguous results. In a brine shrimp (Artemia salina) lethality assay, the naturally occurring (-)-enantiomer displayed toxicity, whereas its synthetic counterpart, (+)-xylariamide A, did not. nih.govacs.org This suggested a specific, stereoselective mechanism of action.

However, subsequent and more thorough investigations using synthetically derived material presented a different picture. In these later studies, neither this compound, (+)-xylariamide A, nor a related synthetic analogue, (-)-dechloroxylariamide A, exhibited significant cytotoxic activity against human melanoma and prostate cancer cell lines or antimicrobial activity against a panel of pathogenic bacteria and fungi. usq.edu.au This discrepancy underscores the critical need for advanced mechanistic studies to clarify the compound's true biological effects. The 3-chloro-4-hydroxyphenyl motif found in this compound is also a component of other bioactive natural products, including coniothyriomycin (B1234883) and cryptophycin (B1240208) 53, hinting at a potential for biological activity that has yet to be properly defined. researchgate.net Future research must move beyond preliminary screenings to employ sophisticated mechanism-of-action studies to identify specific molecular targets and resolve the contradictions in the current bioactivity data.

Exploration of Undiscovered Bioactivities and Therapeutic Modalities

Given the inconclusive findings from initial cytotoxicity and antimicrobial screenings, the full therapeutic potential of the this compound scaffold remains largely unknown. usq.edu.au The Xylaria genus is a well-established source of metabolites with a wide spectrum of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. mdpi.comresearchgate.net This rich chemical ecology suggests that this compound may possess bioactivities in areas not yet explored.

Future research should therefore aim to screen the compound against a much broader and more diverse range of biological targets. For instance, this compound was included as part of a natural product library screened against carbonic anhydrases, indicating its potential as an enzyme inhibitor. griffith.edu.au Exploring its effects on different enzyme systems, cellular signaling pathways, or its potential application against various pathogens could reveal novel therapeutic uses. acs.org The exploration of undiscovered bioactivities is a promising frontier for realizing the value of this unique fungal metabolite.

Integration of Computational Chemistry and Drug Design Principles for Analogue Development

The successful total synthesis of this compound provides the foundational platform for the rational design and creation of structural analogues. usq.edu.au Integrating principles of computational chemistry and computer-aided drug design (CADD) is a powerful strategy to guide this process, optimizing the search for compounds with enhanced or novel biological activities. researchgate.netnih.gov

Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling can be applied to correlate structural modifications of the xylariamide scaffold with changes in biological activity, thereby identifying key molecular features for potency and selectivity. frontiersin.orgnih.gov Furthermore, ligand-based drug design approaches, such as pharmacophore modeling, can be used to design new analogues that mimic the essential features of other known active compounds. nih.govnih.gov Computational tools also offer the significant advantage of predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds before committing to their synthesis, which helps to prioritize candidates with more favorable drug-like profiles. frontiersin.org The synergy between synthetic chemistry and computational modeling represents a vital future research direction for transforming the this compound scaffold into a potential drug lead.

Q & A

Q. How can researchers address discrepancies in NMR data for this compound across publications?

- Methodological Answer : Standardize referencing (e.g., TMS in CDCl₃), temperature control, and shimming. Cross-validate chemical shifts with computational predictions (e.g., ACD/Labs NMR predictor) .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.